Tert-butyl 1-oxa-7-azaspiro[4.5]decane-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 1-oxa-7-azaspiro[4.5]decane-7-carboxylate is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-oxa-7-azaspiro[4.5]decane-7-carboxylate typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with specific reagents under controlled conditions . One common method includes the use of N,N-dimethylformamide dimethyl acetal as a reagent . The reaction conditions often require a solvent such as methanol or ethanol and may involve heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-oxa-7-azaspiro[4.5]decane-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include N,N-dimethylformamide dimethyl acetal, hydrogen peroxide, and lithium aluminum hydride . Reaction conditions vary depending on the desired transformation, but they often involve solvents such as methanol, ethanol, or dichloromethane, and may require heating or cooling to specific temperatures.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines. Substitution reactions result in the formation of new spirocyclic compounds with different functional groups.
Scientific Research Applications
Tert-butyl 1-oxa-7-azaspiro[4.5]decane-7-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a scaffold in drug design, particularly for developing inhibitors targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex spirocyclic compounds, which are valuable in the development of pharmaceuticals and agrochemicals.
Biological Studies: Researchers investigate the biological activity of this compound and its derivatives to understand their effects on various biological pathways and systems.
Mechanism of Action
The mechanism of action of tert-butyl 1-oxa-7-azaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spirocyclic structure allows it to fit into binding sites of target proteins, potentially inhibiting their activity or modulating their function . The exact pathways and molecular targets depend on the specific application and the nature of the compound’s derivatives.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: A closely related compound with similar structural features and reactivity.
1-oxa-9-azaspiro[5.5]undecane derivatives: These compounds share the spirocyclic scaffold and are studied for their antituberculosis activity.
Uniqueness
Tert-butyl 1-oxa-7-azaspiro[4.5]decane-7-carboxylate is unique due to its specific ring structure that includes both oxygen and nitrogen atoms. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various research fields. Its ability to undergo diverse chemical reactions and its potential as a drug scaffold further highlight its uniqueness compared to other spirocyclic compounds .
Biological Activity
Tert-butyl 1-oxa-7-azaspiro[4.5]decane-7-carboxylate, with the CAS number 1341040-07-0, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties, pharmacological effects, and relevant case studies.
- Molecular Formula : C13H23NO3
- Molecular Weight : 241.33 g/mol
- Structure : The compound features a spirocyclic structure which is significant for its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to this compound. Notably, compounds with similar structures have demonstrated effective inhibition against various strains of bacteria, including multidrug-resistant strains.
Table 1: Antibacterial Efficacy of Related Compounds
Compound | Target Bacteria | MIC Range (μg/mL) |
---|---|---|
Compound 7a | E. coli, S. aureus | <0.03125–0.25 |
Compound 7h | A. baumannii, K. pneumoniae | 1–4 |
This compound | TBD |
These findings suggest that the spirocyclic structure may enhance binding affinity to bacterial topoisomerases, leading to effective inhibition of bacterial growth.
The mechanism by which this compound exerts its antibacterial effects is likely linked to its interaction with bacterial topoisomerases, enzymes critical for DNA replication and transcription. Inhibitors targeting these enzymes can disrupt bacterial cell division and lead to cell death.
Study on Antimicrobial Properties
A study published in the Journal of Medicinal Chemistry evaluated a series of dual inhibitors derived from spirocyclic structures, including variants of this compound. The study reported:
- In vitro Testing : Compounds were tested against a panel of Gram-positive and Gram-negative bacteria.
- In vivo Efficacy : Selected compounds showed significant reduction in bacterial load in mouse models infected with resistant strains.
The results indicated that modifications in the molecular structure could enhance antibacterial potency while maintaining low toxicity levels.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential:
- Absorption : Compounds with similar structures have shown good solubility and absorption characteristics.
- Metabolism : Early studies suggest metabolic stability, which is essential for prolonged efficacy.
- Toxicity : Preliminary toxicity assessments indicate a favorable safety profile, although further studies are needed.
Properties
IUPAC Name |
tert-butyl 1-oxa-9-azaspiro[4.5]decane-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-12(2,3)17-11(15)14-8-4-6-13(10-14)7-5-9-16-13/h4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMPVTQLOYOYNKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.